molecular formula C15H12N2O4S2 B2573711 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 305376-97-0

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2573711
CAS No.: 305376-97-0
M. Wt: 348.39
InChI Key: TYQDZFOBJOYSFA-QXMHVHEDSA-N
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Description

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a multifaceted compound exhibiting significant potential across various scientific realms including chemistry, biology, medicine, and industry. This compound, characterized by its complex molecular structure, presents a unique array of functional groups, making it a subject of interest for extensive research and application.

Scientific Research Applications

Chemistry

The compound’s diverse functional groups make it a valuable intermediate in organic synthesis and a model substrate in mechanistic studies.

Biology

It has potential as an enzyme inhibitor due to its structural analogy to biological substrates, making it a candidate for biochemical assays.

Medicine

Studies have explored its role as an anti-inflammatory agent and its potential efficacy in anticancer therapies due to its ability to interact with specific molecular targets.

Industry

Applications extend to materials science, where its structural properties contribute to the development of novel polymers and catalysts.

Future Directions

The unique therapeutic and biological characteristics of spirooxindoles have led to numerous reactions for their synthesis . This suggests that there is ongoing interest in developing new synthetic methods and exploring the potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic synthesis processes. Key steps may include:

  • Formation of the indolinone core: : Starting from an appropriate aniline derivative, intramolecular cyclization reactions can be employed under acidic or basic conditions.

  • Thioxothiazolidine ring construction: : Reaction of intermediates with thiourea or equivalent sulfur-donating reagents under controlled conditions.

  • Linkage via propanoic acid chain: : Final coupling with a propanoic acid derivative under dehydration conditions to yield the target compound.

Industrial Production Methods

While specific details of large-scale industrial production are proprietary, it generally mirrors laboratory synthesis with optimization for yield, purity, and cost-effectiveness. Use of catalysts, efficient solvent systems, and continuous processing methods are typical features.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative transformations, leading to sulfoxides or sulfone derivatives.

  • Reduction: : Reductive amination or hydrogenation may modify the functional groups, impacting its biological activity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions are feasible at different sites of the molecule.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide, potassium permanganate.

  • Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).

  • Substitution: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles like amines or alcohols.

Major Products

  • Sulfone derivatives from oxidation.

  • Alkylated or aminated compounds from substitution reactions.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its action mechanism may involve binding to active sites, thereby inhibiting or modulating the activity of the target molecules. Pathways influenced by this compound could include enzymatic cascades or receptor-mediated signaling pathways.

Comparison with Similar Compounds

When compared to other thioxothiazolidinone derivatives:

  • 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: stands out due to its specific propanoic acid linkage, which may enhance its solubility and bioavailability.

Similar Compounds

  • Thiazolidinedione derivatives.

  • Indolinone-based compounds.

Properties

IUPAC Name

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQDZFOBJOYSFA-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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